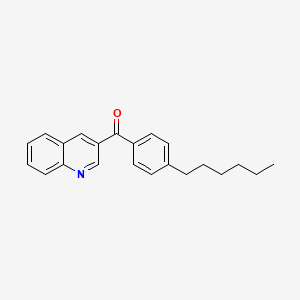

3-(4-Hexylbenzoyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO/c1-2-3-4-5-8-17-11-13-18(14-12-17)22(24)20-15-19-9-6-7-10-21(19)23-16-20/h6-7,9-16H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCKOZLZUSWBKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287998 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187169-86-3 | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Hexylphenyl)-3-quinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 3 4 Hexylbenzoyl Quinoline and Analogous Structures

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. ias.ac.in For 3-(4-Hexylbenzoyl)quinoline, the primary disconnection points are the bonds forming the quinoline (B57606) ring and the bond connecting the benzoyl group to the quinoline core.

A logical retrosynthetic approach would first disconnect the C-C bond between the carbonyl group and the quinoline C3 position. This leads to a 3-substituted quinoline synthon and a 4-hexylbenzoyl synthon. The latter can be derived from 4-hexylbenzoic acid or its corresponding acyl chloride. The key challenge then lies in the formation of the substituted quinoline ring itself.

Further disconnection of the quinoline ring, following the logic of common quinoline syntheses, suggests precursors such as an aniline (B41778) derivative and a three-carbon component that will form the pyridine (B92270) part of the quinoline system. For instance, a Friedländer-type synthesis would suggest an o-aminobenzaldehyde or o-aminoketone and a ketone with an α-methylene group. iipseries.orguop.edu.pkpharmaguideline.com A Skraup or Doebner-von Miller approach would involve an aniline and an α,β-unsaturated aldehyde or ketone precursor. uop.edu.pkpharmaguideline.comnih.gov

Key Precursors Identified through Retrosynthetic Analysis:

| Precursor Type | Specific Examples |

| Benzoyl Component | 4-Hexylbenzoyl chloride, 4-Hexylbenzoic acid |

| Aniline Component | Aniline, substituted anilines |

| Three-Carbon Component | Acrolein, α,β-unsaturated ketones, β-ketoesters |

| o-Aminoaryl Carbonyls | o-Aminobenzaldehyde, o-aminobenzophenone derivatives |

Established Methodologies for Quinoline Ring Construction

The construction of the quinoline scaffold can be achieved through a variety of methods, ranging from classical cyclization reactions to modern transition metal-catalyzed routes. nih.gov

Several named reactions have been the cornerstone of quinoline synthesis for over a century. These methods typically involve the reaction of anilines with carbonyl compounds or their derivatives under acidic or basic conditions.

Skraup Synthesis: This method involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkyoutube.comvedantu.com The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of aniline, cyclization, and oxidation to form the quinoline ring. uop.edu.pkvedantu.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid. iipseries.orgmedwinpublisher.org

Friedländer Synthesis: This is a condensation reaction of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (e.g., a ketone or ester) in the presence of an acid or base catalyst to form the quinoline. iipseries.orgpharmaguideline.comnih.gov

Combes Synthesis: This method involves the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.orgpharmaguideline.com

Pfitzinger Reaction: In this reaction, isatin (B1672199) is condensed with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. pharmaguideline.comnih.gov

These classical methods, while effective, often require harsh reaction conditions and may result in low yields for complex substituted quinolines.

The development of transition metal catalysis has provided milder and more efficient routes to a wide array of substituted quinolines. ias.ac.iniaea.org These methods often exhibit high functional group tolerance and regioselectivity.

Palladium catalysts are widely used in organic synthesis for their ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Several palladium-catalyzed strategies have been developed for quinoline synthesis. One common approach involves the coupling of o-haloanilines with alkynes or alkenes, followed by an intramolecular cyclization. For instance, the reaction of o-iodoanilines with propargyl alcohols can provide 2,4-disubstituted quinolines. organic-chemistry.org Another strategy involves the oxidative cyclization of aryl allyl alcohols and anilines. scispace.com Palladium-catalyzed multicomponent reactions involving anilines, aldehydes, and alkenes have also been reported to produce polysubstituted quinolines. thieme-connect.comrsc.org

Table of Palladium-Catalyzed Quinoline Syntheses:

| Reactants | Catalyst/Reagents | Product Type |

| o-Iodoanilines, Propargyl alcohols | Pd catalyst | 2,4-Disubstituted quinolines organic-chemistry.org |

| Aryl allyl alcohols, Anilines | Pd(OAc)2, O2 | Substituted quinolines scispace.com |

| Anilines, Aldehydes, Alkenes | PdCl2, LiBr | 2,3-Disubstituted quinolines thieme-connect.com |

Iridium catalysts have emerged as powerful tools in organic synthesis, particularly for hydrogenation and C-H activation reactions. While less common than palladium, iridium-catalyzed reactions have been applied to the synthesis of quinoline derivatives. For example, highly enantioselective hydrogenation of quinoline derivatives can be achieved using iridium complexes, which is crucial for the synthesis of chiral tetrahydroquinolines. acs.org Although direct three-component couplings for the synthesis of aromatic quinolines are less established, the versatility of iridium catalysis suggests potential for future developments in this area.

Iron is an earth-abundant, inexpensive, and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts. rsc.org Iron-catalyzed reactions have been successfully employed for the synthesis of quinolines. organic-chemistry.org One notable approach involves the acceptorless dehydrogenative coupling of α-2-aminoaryl alcohols and secondary alcohols, catalyzed by an iron complex, to produce polysubstituted quinolines. rsc.org This method is atom-economical and environmentally benign, releasing only hydrogen and water as byproducts. rsc.org Iron(III) chloride has also been used to catalyze the reaction between anilines and methyl vinyl ketone to produce quinoline derivatives. nih.gov Furthermore, single-atom iron catalysts have shown high efficiency in the synthesis of quinolines from amino alcohols and ketones or alcohols. organic-chemistry.orgresearchgate.net

Table of Iron-Catalyzed Quinoline Syntheses:

| Reactants | Catalyst/Reagents | Product Type |

| α-2-Aminoaryl alcohols, Secondary alcohols | Iron pincer complex | Polysubstituted quinolines rsc.org |

| Anilines, Methyl vinyl ketone | Ferric chloride, Acetic acid | Substituted quinolines nih.gov |

| Amino alcohols, Ketones/Alcohols | Single-atom iron catalyst | Functionalized quinolines organic-chemistry.org |

Modern Transition Metal-Catalyzed Routes

Ullmann-Type C-N Coupling Amidation in Related Benzoyl Derivatives

The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, represents a foundational method for forming carbon-heteroatom bonds, including the crucial C-N amide linkage found in precursors to various benzoyl derivatives. quora.comresearchgate.net This reaction traditionally involves the coupling of an aryl halide with an amine, amide, or other nitrogen nucleophile in the presence of a copper catalyst at elevated temperatures. quora.comresearchgate.net

Historically, these reactions required harsh conditions, such as temperatures often exceeding 200°C and the use of high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. quora.com However, significant advancements have been made to moderate these conditions. The development of soluble copper catalysts supported by various ligands, such as diamines, amino acids (e.g., L-proline and N-methylglycine), and acetylacetonates, has enabled these couplings to proceed at much lower temperatures, sometimes even room temperature. researchgate.netnih.govresearchgate.net

The Goldberg reaction, a specific variant of the Ullmann condensation, focuses on the amidation of aryl halides with amides. This is particularly relevant for synthesizing benzoyl derivatives where an amide bond is constructed. The mechanism of these ligand-promoted reactions is thought to involve a Cu(I)/Cu(III) catalytic cycle, which is facilitated by the ligand. researchgate.net The reactivity of the aryl halide follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction. quora.com

| Catalyst System | Ligand Type | Typical Reaction Temperature | Key Advantages | Reference |

|---|---|---|---|---|

| Cu Powder (Classical) | None | > 200°C | Historical significance | quora.com |

| CuI / 1,10-Phenanthroline | N,N-donor | 100-150°C | Moderate reduction in reaction temperature | nih.gov |

| CuI / L-Proline | Amino Acid (N,O-donor) | 40-90°C | Mild conditions, inexpensive ligand | researchgate.net |

| CuI / N-Methylglycine | Amino Acid (N,O-donor) | Room Temperature - 90°C | Enables room temperature coupling for some substrates | nih.govresearchgate.net |

Multi-Component Reaction (MCR) Approaches for Functionalized Quinoline Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have become a powerful tool in modern organic synthesis. organic-chemistry.org This approach offers significant advantages over traditional multi-step syntheses, including higher atom economy, operational simplicity, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse molecules. organic-chemistry.orgwikipedia.org

Several named MCRs are employed for the synthesis of the quinoline scaffold. For instance, variations of the Povarov, Gewald, and Ugi reactions have been successfully adapted to produce diverse quinoline derivatives. organic-chemistry.orgwikipedia.org These reactions allow for the convergent assembly of complex structures in a one-pot fashion, incorporating various functional groups and substitution patterns. organic-chemistry.org For example, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to highly substituted quinolines. researchgate.net The versatility of MCRs makes them highly attractive for creating functionalized quinoline cores that can be further elaborated to target specific molecules like this compound. wikipedia.org

Green Chemistry Principles in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, often rely on harsh conditions, including the use of strong acids, high temperatures, and hazardous oxidizing agents, leading to significant environmental concerns. researchgate.netjk-sci.comnih.gov In response, the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign synthetic routes. researchgate.net This paradigm shift focuses on using safer solvents, reusable catalysts, and energy-efficient techniques. researchgate.netgoogle.com

Application of Nanocatalysts and Nanocomposites

The use of nanocatalysts and nanocomposites in quinoline synthesis has emerged as a highly effective green strategy. alfa-chemistry.commdpi.com These materials offer numerous advantages over conventional homogeneous or heterogeneous catalysts, including high catalytic activity, large surface-area-to-volume ratio, mild reaction conditions, short reaction times, and excellent product yields. alfa-chemistry.commdpi.comacs.org A key benefit is the ease of catalyst recovery and reusability, which minimizes waste and reduces costs. alfa-chemistry.com

Various types of nanocatalysts have been developed, including magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), which can be easily separated from the reaction mixture using an external magnet. acs.org Other examples include silica (B1680970) nanoparticles and various metal oxides. alfa-chemistry.comacs.org These catalysts have been successfully applied in classic quinoline syntheses like the Friedländer reaction, significantly improving their environmental footprint. mdpi.com

| Nanocatalyst | Synthetic Method | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@APTES@MOF-199 | Condensation Reaction | Magnetic, reusable, high yield, room temperature | acs.org |

| nano-BF₃·SiO₂ | Condensation Reaction | Non-corrosive, reusable, solvent-free conditions | acs.org |

| Copper Nanocatalyst on Ni-foam | Cascade Reaction | High functional group tolerance, operational simplicity | alfa-chemistry.com |

Development of Environmentally Benign Solvents and Oxidants

A central tenet of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives. researchgate.net In quinoline synthesis, water has been successfully utilized as a solvent, leveraging hydrophobic effects to enhance reaction rates. google.comwikipedia.org Ethanol is another commonly used green solvent. researchgate.net Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as "designer solvents" that can act as both the reaction medium and the catalyst, often under solvent-free conditions. researchgate.netresearchgate.net

Furthermore, the replacement of hazardous oxidants used in classical methods is crucial. Modern approaches often utilize molecular oxygen from the air as the terminal oxidant, which is an ideal green reagent, producing water as the only byproduct. researchgate.net

Ultrasound-Assisted Synthetic Enhancements

Ultrasound-assisted organic synthesis has become a valuable tool for promoting green chemistry. The application of ultrasonic irradiation can dramatically enhance reaction rates, leading to significantly shorter reaction times compared to conventional thermal heating. This technique often results in higher product yields and purity due to milder reaction conditions, which can suppress side reactions. The energy-saving nature of ultrasound-assisted reactions further contributes to their eco-friendly profile. This method has been successfully applied to various steps in quinoline synthesis, including N-alkylation and cycloaddition reactions, demonstrating its potential to create hybrid quinoline structures efficiently.

| Parameter | Conventional Thermal Heating (TH) | Ultrasound (US) Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 720–960 minutes | 150–180 minutes | |

| Global Yield | Baseline | Slightly higher (~5%) | |

| Energy Consumption | High | Significantly lower |

Directed Synthesis of the this compound Framework

The direct synthesis of the this compound framework requires a strategy that precisely controls the regioselectivity of substitution on the quinoline core. While general methods for quinoline synthesis are abundant, constructing a specific 3-aroyl derivative necessitates careful selection of starting materials and reaction pathways.

One of the most powerful and direct methods for this purpose is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. acs.org To synthesize this compound, a plausible Friedländer approach would involve the reaction between a 2-aminobenzaldehyde (B1207257) (or a 2-aminobenzophenone) and 1-(4-hexylphenyl)-2-(alkoxycarbonyl)ethan-1-one or a related β-dicarbonyl compound where the 4-hexylbenzoyl group is already incorporated.

Plausible Friedländer Synthesis Route:

Reactant A: 2-Aminobenzaldehyde

Reactant B: A β-keto ester or 1,3-diketone, such as 1-(4-hexylphenyl)-3-aryl-1,3-propanedione.

Catalyst: The reaction can be catalyzed by acids (e.g., p-toluenesulfonic acid, HCl) or bases (e.g., piperidine, NaOH). acs.org

Other modern methods for synthesizing 3-acylquinolines have also been developed. For instance, a transition metal-free [4+2] annulation of anthranils and enaminones, catalyzed by methanesulfonic acid and sodium iodide, provides an efficient route to 3-acylquinolines under mild conditions. Another approach involves the copper-nanocatalyzed cascade reaction of α,β-unsaturated ketones with 2-aminoaryl alcohols. alfa-chemistry.com These methods offer alternative pathways where the 4-hexylbenzoyl moiety could be introduced as part of the enaminone or unsaturated ketone starting material, allowing for the directed construction of the target framework.

Strategies for Regioselective Introduction of the Benzoyl Group

Attaching an acyl group to the C3 position of a quinoline ring is a significant chemical challenge. Standard electrophilic aromatic substitution methods like the Friedel-Crafts acylation are generally ineffective for quinoline. quora.comlibretexts.org The nitrogen atom in the quinoline ring acts as a Lewis base and coordinates with the Lewis acid catalyst (e.g., AlCl₃), leading to the formation of a positively charged quinolinium ion. This deactivates the entire ring system towards electrophilic attack. quora.com Consequently, more advanced and regioselective methods are required.

Modern synthetic strategies that overcome this limitation include:

Directed Metalation: This is a powerful technique for the functionalization of specific C-H bonds. wikipedia.orgbaranlab.org In the context of quinoline, a directing group can guide a strong base (typically an organolithium reagent) to deprotonate a specific position. While the nitrogen atom itself can direct metalation to the C2 or C8 positions, achieving C3 selectivity often requires the pre-installation of a directing group at an adjacent position or the use of specialized reagents. researchgate.net More advanced methods using magnesium-based reagents like TMPMgCl·LiCl have shown success in the regioselective deprotonation of various heterocycles, which can then be trapped with an electrophile like 4-hexylbenzoyl chloride. harvard.edu

Transition Metal-Catalyzed C-H Activation: This has emerged as a premier strategy for site-selective functionalization of heteroaromatic compounds. nih.govnih.gov Various transition metals, including palladium, rhodium, and copper, can catalyze the direct acylation of a C-H bond. nih.govmdpi.com For the synthesis of 3-acylquinolines, a copper-catalyzed reaction involving the double C(sp³)–H bond functionalization of saturated ketones with 2-aminoaryl aldehydes or ketones represents a plausible route, building the acylated quinoline core in a single pot. rsc.org Another approach involves a palladium-catalyzed C3-arylation, which, while not a direct acylation, demonstrates the feasibility of targeting the C3 position. researchgate.net

Halogen-Metal Exchange: A pre-functionalized quinoline, such as 3-bromoquinoline (B21735) or 3-iodoquinoline, can be used as a precursor. acs.org This halogenated quinoline can undergo a halogen-metal exchange reaction (e.g., with n-butyllithium) to generate a nucleophilic 3-quinolyl organometallic species. This species can then react with an appropriate acylating agent, such as 4-hexylbenzoyl chloride, to yield the desired product.

These modern methods offer high regioselectivity, circumventing the issues associated with classical electrophilic substitution on deactivated heterocyclic systems.

Methods for Incorporating the 4-Hexyl Substituent on the Benzoyl Moiety

The synthesis of the acylating agent, 4-hexylbenzoyl chloride, is a critical preceding step. This can be accomplished through several reliable methods, typically starting from hexylbenzene (B86705).

One-Step Friedel-Crafts Acylation: A direct and efficient method involves the Friedel-Crafts acylation of hexylbenzene using oxalyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). orgsyn.org This procedure is advantageous as it provides the desired 4-substituted benzoyl chloride in a single step with good yield and high regioselectivity for the para isomer, minimizing the formation of the ortho isomer due to steric hindrance from the hexyl group. orgsyn.org

Two-Step Oxidation-Chlorination Sequence: An alternative, more traditional route involves two separate steps. First, the hexylbenzene is oxidized to 4-hexylbenzoic acid. This can be achieved using strong oxidizing agents like potassium permanganate. The resulting carboxylic acid is then converted to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comresearchgate.net While longer, this method is robust and avoids the potential for byproducts sometimes seen in direct acylation of alkylbenzenes.

Below is a table summarizing the primary synthetic routes to 4-hexylbenzoyl chloride.

| Method | Starting Material | Key Reagents | Key Intermediates | Advantages |

|---|---|---|---|---|

| One-Step Friedel-Crafts Acylation | Hexylbenzene | Oxalyl chloride, AlCl₃ | None | High efficiency (one step), good para-selectivity. orgsyn.org |

| Two-Step Oxidation/Chlorination | Hexylbenzene | 1. KMnO₄ (or other oxidant) 2. SOCl₂ or (COCl)₂ | 4-Hexylbenzoic Acid | Classic, reliable method; avoids Friedel-Crafts byproducts. |

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for the crucial C-C bond formation between the quinoline and the 4-hexylbenzoyl moieties is essential for maximizing the yield and purity of the final product. The optimal conditions are highly dependent on the chosen synthetic strategy.

For a copper-catalyzed C-H activation/acylation strategy, key parameters to optimize would include the choice of copper catalyst (e.g., Cu(OAc)₂, CuCl₂), the ligand, the base, the solvent, and the reaction temperature. nih.govresearchgate.net Copper-catalyzed reactions often require screening various ligands, such as phosphines or diamines, which can significantly impact catalyst stability and reactivity. nih.govbeilstein-journals.org The choice of base and solvent can also dramatically affect the reaction outcome.

For a directed metalation followed by acylation strategy, optimization would focus on the metalation step (e.g., choice of organolithium or magnesium amide base, temperature, and reaction time) and the subsequent acylation. The temperature of the metalation is often critical; reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions. The efficiency of the final acylation step can be influenced by the reactivity of the acylating agent and the presence of additives that may facilitate the coupling.

A hypothetical optimization study for a copper-catalyzed C3-acylation of quinoline is presented in the table below, illustrating how systematic variation of parameters can lead to improved yields.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ (10) | None | K₂CO₃ | Toluene | 110 | 25 |

| 2 | CuCl₂ (10) | None | K₂CO₃ | Toluene | 110 | 31 |

| 3 | CuCl₂ (10) | PPh₃ (15) | K₂CO₃ | Toluene | 110 | 45 |

| 4 | CuCl₂ (10) | PPh₃ (15) | Cs₂CO₃ | Toluene | 110 | 58 |

| 5 | CuCl₂ (10) | PPh₃ (15) | Cs₂CO₃ | Dioxane | 110 | 65 |

| 6 | CuCl₂ (10) | PPh₃ (15) | Cs₂CO₃ | Dioxane | 130 | 72 |

This table is a hypothetical representation of an optimization process based on principles from related copper-catalyzed acylation reactions. nih.gov

Ultimately, achieving an efficient synthesis of this compound relies on selecting a modern, regioselective method for functionalizing the quinoline core, efficiently preparing the 4-hexylbenzoyl chloride reagent, and systematically optimizing the conditions of the key bond-forming reaction.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the determination of molecular structure in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HMQC, HMBC) NMR Analyses

The ¹H NMR spectrum of 3-(4-Hexylbenzoyl)quinoline is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the substituted benzoyl group, and the hexyl chain. The aromatic region will be particularly complex, showing signals for the seven protons of the quinoline moiety and the four protons of the p-substituted benzene (B151609) ring. The protons on the quinoline ring, particularly H-2 and H-4, are anticipated to appear at low field due to the deshielding effect of the aromatic system and the nitrogen atom. The protons of the hexyl group will appear in the upfield region of the spectrum.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for all carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is expected to have a characteristic chemical shift in the range of 190-200 ppm. The carbons of the quinoline and benzene rings will resonate in the aromatic region (typically 120-150 ppm), while the aliphatic carbons of the hexyl chain will appear at higher field.

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy) will reveal the scalar couplings between adjacent protons, helping to identify the spin systems within the quinoline ring and the hexyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) will establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) will provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments, such as linking the benzoyl group to the C-3 position of the quinoline ring and the hexyl group to the C-4 position of the benzoyl ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.32 | d | 1H | H-2 (Quinoline) |

| 8.55 | d | 1H | H-4 (Quinoline) |

| 8.15 | d | 1H | H-8 (Quinoline) |

| 7.90 | d | 1H | H-5 (Quinoline) |

| 7.85 | d | 2H | H-2', H-6' (Benzoyl) |

| 7.75 | t | 1H | H-7 (Quinoline) |

| 7.60 | t | 1H | H-6 (Quinoline) |

| 7.30 | d | 2H | H-3', H-5' (Benzoyl) |

| 2.70 | t | 2H | α-CH₂ (Hexyl) |

| 1.65 | m | 2H | β-CH₂ (Hexyl) |

| 1.30 | m | 6H | γ, δ, ε-CH₂ (Hexyl) |

| 0.90 | t | 3H | CH₃ (Hexyl) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 195.5 | C=O (Benzoyl) |

| 150.2 | C-2 (Quinoline) |

| 149.8 | C-8a (Quinoline) |

| 145.0 | C-4' (Benzoyl) |

| 138.5 | C-4 (Quinoline) |

| 136.0 | C-1' (Benzoyl) |

| 132.0 | C-8 (Quinoline) |

| 131.5 | C-2', C-6' (Benzoyl) |

| 129.8 | C-7 (Quinoline) |

| 129.5 | C-5 (Quinoline) |

| 129.0 | C-3', C-5' (Benzoyl) |

| 127.5 | C-4a (Quinoline) |

| 126.5 | C-6 (Quinoline) |

| 126.0 | C-3 (Quinoline) |

| 36.0 | α-CH₂ (Hexyl) |

| 31.5 | β-CH₂ (Hexyl) |

| 31.0 | γ-CH₂ (Hexyl) |

| 29.0 | δ-CH₂ (Hexyl) |

| 22.5 | ε-CH₂ (Hexyl) |

| 14.0 | CH₃ (Hexyl) |

Conformational Analysis via NMR Data

The conformation of this compound, specifically the rotational freedom around the single bonds connecting the quinoline, carbonyl, and phenyl groups, can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). The spatial proximity between the protons on the quinoline ring (e.g., H-2 and H-4) and the protons of the benzoyl ring can provide insights into the preferred orientation of the benzoyl group relative to the quinoline core. The flexibility of the hexyl chain would likely result in averaged NMR signals, though conformational preferences could potentially be studied at low temperatures. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₂₂H₂₃NO), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Calculated HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₂H₂₄NO⁺ | 318.1852 |

| [M+Na]⁺ | C₂₂H₂₃NNaO⁺ | 340.1672 |

Fragmentation Pathways and Isotopic Pattern Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely involve:

Cleavage of the hexyl chain: Loss of alkyl fragments from the hexyl group is a common fragmentation pathway for alkylbenzenes.

Cleavage at the carbonyl group: Fission on either side of the carbonyl group can lead to the formation of benzoyl and quinolinyl cations.

Loss of small molecules: Under certain conditions, the loss of small, stable molecules like CO could be observed.

The isotopic pattern, particularly the relative abundance of the [M+1]⁺ ion due to the natural abundance of ¹³C, can further confirm the elemental composition.

Predicted Key Fragments in Mass Spectrum

| m/z | Possible Fragment Ion |

| 317 | [M]⁺ |

| 232 | [M - C₆H₁₃]⁺ (Loss of hexyl radical) |

| 155 | [C₁₀H₇N]⁺ (Quinolinyl cation) |

| 128 | [C₉H₇N]⁺ (Quinoline radical cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. The most prominent peak will likely be the C=O stretching vibration of the ketone group. The spectrum will also feature aromatic C-H and C=C stretching vibrations from the quinoline and benzene rings, as well as aliphatic C-H stretching and bending vibrations from the hexyl chain.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the vibrations of the aromatic rings and the carbon-carbon bonds of the hexyl chain.

Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050-3100 | C-H stretch | Aromatic (Quinoline, Benzene) |

| 2850-2960 | C-H stretch | Aliphatic (Hexyl) |

| 1660-1680 | C=O stretch | Ketone (Benzoyl) |

| 1590-1610 | C=C stretch | Aromatic (Quinoline, Benzene) |

| 1450-1500 | C=C stretch | Aromatic (Quinoline, Benzene) |

| 1465, 1375 | C-H bend | Aliphatic (Hexyl) |

| 750-850 | C-H bend (out-of-plane) | Aromatic (substituted rings) |

Assignment of Characteristic Stretching and Bending Modes

The Fourier-Transform Infrared (FT-IR) spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the various vibrational modes within the molecule. The key functional groups—quinoline, ketone, and the aromatic and aliphatic moieties—give rise to distinct signals.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the benzoyl ketone, typically observed in the 1660-1680 cm⁻¹ region. The aromatic C-H stretching vibrations of the quinoline and benzene rings are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the hexyl group would be found just below this threshold, typically between 2850 and 2960 cm⁻¹.

The C=N and C=C stretching vibrations within the quinoline ring system are expected to produce a series of complex bands in the 1450-1620 cm⁻¹ region. Aromatic C-H in-plane and out-of-plane bending vibrations would generate further signals in the fingerprint region (below 1300 cm⁻¹), which are diagnostic for the substitution pattern of the aromatic rings.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Quinoline, Benzene | 3020 - 3080 | Medium to Weak |

| Aliphatic C-H Stretch | Hexyl Chain | 2855 - 2960 | Strong |

| Carbonyl C=O Stretch | Benzoyl Ketone | 1660 - 1680 | Strong |

| Aromatic C=C/C=N Stretch | Quinoline Ring | 1450 - 1620 | Medium to Strong |

| Aliphatic C-H Bend | Hexyl Chain | 1375 - 1470 | Medium |

| Aromatic C-H Out-of-Plane Bend | Quinoline, Benzene | 750 - 900 | Strong |

Correlation with Theoretically Predicted Vibrational Frequencies

To complement experimental spectroscopy, theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies are systematically higher than experimental values due to the assumptions of a harmonic oscillator model and the calculations being performed on a single molecule in the gaseous state.

Therefore, a scaling factor (typically around 0.96 for B3LYP) is often applied to the computed frequencies to achieve better agreement with experimental results. researchgate.net A comparison between the scaled theoretical frequencies and the experimental FT-IR data allows for a more precise assignment of the observed vibrational bands. For this compound, such a correlation would validate the assignments made in Table 1 and provide deeper insight into the molecule's vibrational dynamics.

| Vibrational Mode | Hypothetical Experimental (cm⁻¹) | Calculated (DFT/B3LYP) | Scaled Theoretical (x0.96) |

|---|---|---|---|

| Aromatic C-H Stretch | 3065 | 3193 | 3065 |

| Aliphatic C-H Stretch | 2955 | 3078 | 2955 |

| Carbonyl C=O Stretch | 1665 | 1734 | 1665 |

| Aromatic C=C/C=N Stretch | 1590 | 1656 | 1590 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Determination of Absorption Maxima (λmax)

The UV-Vis spectrum of this compound is dominated by electronic transitions within its two primary chromophores: the quinoline ring and the benzoyl group. The spectrum is expected to show strong absorptions corresponding to π → π* transitions and a weaker absorption at longer wavelengths due to the n → π* transition of the carbonyl group.

The quinoline moiety typically exhibits strong π → π* transitions below 320 nm. researchgate.netresearchgate.net The benzoyl group also contributes to these π → π* absorptions and, more significantly, introduces a weak n → π* transition, which is often observed as a shoulder band at a longer wavelength (around 330-370 nm). The conjugation between the quinoline and benzoyl systems may lead to a slight red-shift (bathochromic shift) of these absorption bands compared to the individual, unsubstituted chromophores.

| Transition Type | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Quinoline, Benzoyl | ~230 - 250 | High |

| π → π | Quinoline, Benzoyl | ~280 - 320 | Moderate to High |

| n → π* | Carbonyl (C=O) | ~340 - 370 | Low |

Investigation of Solvatochromic Effects

Solvatochromism refers to the change in the position of absorption bands as a function of solvent polarity. This effect is a powerful tool for probing the nature of electronic transitions. For this compound, the different transitions are expected to respond differently to changes in solvent polarity.

The n → π* transition of the carbonyl group will typically undergo a hypsochromic (blue) shift as solvent polarity increases. This is because polar solvents can stabilize the non-bonding (n) electrons on the oxygen atom through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition.

Conversely, the π → π* transitions are likely to experience a bathochromic (red) shift in more polar solvents. This occurs because the excited state (π*) is generally more polar than the ground state (π) and is therefore stabilized to a greater extent by polar solvents, reducing the transition energy. researchgate.net

| Transition Type | λmax in Non-polar Solvent (e.g., Hexane) | λmax in Polar Solvent (e.g., Ethanol) | Expected Shift |

|---|---|---|---|

| π → π | ~315 nm | ~325 nm | Bathochromic (Red Shift) |

| n → π | ~360 nm | ~345 nm | Hypsochromic (Blue Shift) |

X-ray Diffraction (XRD) for Solid-State Structure

Single Crystal X-ray Crystallography for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and torsional angles. researchgate.net While a crystal structure for this compound is not publicly available, the expected geometric parameters can be reliably estimated from crystallographic data of analogous structures, such as other 3-acylquinolines and substituted benzophenones.

The quinoline ring would be largely planar, connected to the carbonyl carbon. The benzoyl group would be oriented at a specific dihedral angle relative to the quinoline ring to minimize steric hindrance. The C=O bond length is expected to be around 1.22 Å, typical for a ketone. The C-N bonds within the quinoline ring will show partial double bond character, with lengths intermediate between a single and double bond. The hexyl chain would adopt a stable, extended conformation.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | Carbonyl C=O | ~1.22 Å |

| Bond Length | Quinoline C-C(O) | ~1.49 Å |

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Length | Quinoline C-N | ~1.37 Å |

| Bond Angle | C-C(O)-C | ~120° |

| Bond Angle | Angles in Aromatic Rings | ~120° |

Crystal Packing and Intermolecular Interactions

The spatial arrangement of molecules in the crystalline state is dictated by a delicate balance of intermolecular forces, which collectively determine the crystal packing. For a molecule like this compound, a combination of van der Waals forces, π-π stacking, and C-H···π interactions are anticipated to be the primary drivers of the crystal lattice formation.

The planar quinoline and benzoyl aromatic rings are predisposed to engage in π-π stacking interactions. These interactions can occur in either a face-to-face or an offset (parallel-displaced) fashion. In many crystal structures of aromatic compounds, an offset stacking is preferred as it minimizes electrostatic repulsion between the electron-rich π-systems. The distance between the stacked rings is typically in the range of 3.3 to 3.8 Å.

The presence of the carbonyl group introduces a polar site in the molecule. This can lead to dipole-dipole interactions and potentially weak C-H···O hydrogen bonds, where a hydrogen atom from a nearby molecule interacts with the oxygen atom of the carbonyl group. The interplay of these varied intermolecular forces results in a complex and unique three-dimensional crystalline architecture.

Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Interacting Moieties | Estimated Energy (kcal/mol) |

| π-π Stacking | Quinoline-Benzoyl, Benzoyl-Benzoyl | 2-5 |

| van der Waals | Hexyl-Hexyl, Hexyl-Aromatic | 1-3 |

| C-H···π | Aromatic C-H with Aromatic Ring | 0.5-2 |

| C-H···O | Aliphatic/Aromatic C-H with Carbonyl Oxygen | 0.5-1.5 |

Note: The data in this table are hypothetical and based on typical values for similar intermolecular interactions found in organic molecular crystals.

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the purification and analytical assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the method of choice for determining the purity and performing quantitative analysis of relatively non-polar compounds such as this compound. The lipophilic nature of the hexyl chain and the aromatic rings dictates strong retention on a non-polar stationary phase.

A typical RP-HPLC method would utilize a C18 column, which has long alkyl chains bonded to the silica (B1680970) support, providing a non-polar environment. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the highly retained target compound while also separating it from any more polar or less retained impurities. Detection is commonly performed using a UV detector, as the quinoline and benzoyl moieties are strong chromophores. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration.

Table 2: Exemplary HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: The parameters in this table are illustrative and would require optimization for a specific analytical application.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

The synthesis of this compound likely proceeds via a Friedel-Crafts acylation reaction between a quinoline derivative and 4-hexylbenzoyl chloride. This type of reaction can sometimes lead to the formation of volatile byproducts. GC-MS is an ideal technique for the identification and quantification of such impurities.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Potential volatile byproducts from the synthesis could include unreacted starting materials like quinoline (if a derivative was not used as the starting material) or byproducts from the decomposition of the acylating agent. For instance, thermal decomposition of 4-hexylbenzoyl chloride could potentially lead to the formation of smaller, more volatile fragments. Other possible impurities could arise from side reactions, such as the acylation at different positions on the quinoline ring, although these would likely have similar boiling points to the main product and might be better resolved by HPLC.

Table 3: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC-MS

| Compound Name | Potential Origin |

| Quinoline | Unreacted starting material |

| Hexylbenzene (B86705) | Decarbonylation of 4-hexylbenzoyl chloride |

| Biphenyl derivatives | Side reactions under harsh conditions |

Note: The compounds listed are hypothetical byproducts and their presence would depend on the specific reaction conditions employed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Electronic Structure

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of a molecule's electronic structure. These methods solve the Schrödinger equation, or approximations of it, to determine the energy and wavefunction of the molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has proven to be a reliable and efficient approach for studying quinoline (B57606) derivatives. nih.govmdpi.com A typical DFT study on 3-(4-Hexylbenzoyl)quinoline would involve the following steps:

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Starting with an initial guess of the molecular structure, the calculation systematically alters the positions of the atoms to find the arrangement with the lowest possible energy.

For a molecule with flexible components like the hexyl chain and the rotatable bond between the quinoline and benzoyl groups, a conformational analysis is essential. This involves exploring different spatial arrangements (conformers) to identify the global minimum energy structure. This is critical because the molecule's properties can be highly dependent on its conformation.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For quinoline derivatives, these calculations help in understanding their potential applications in areas like materials science and pharmacology.

DFT calculations can map the distribution of electron density within the molecule, revealing which parts are electron-rich and which are electron-poor. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which can predict sites for electrophilic and nucleophilic attack. Furthermore, methods like Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution on individual atoms (atomic charges), which is crucial for understanding intermolecular interactions.

A significant advantage of DFT is its ability to predict various spectroscopic properties.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR (Infrared): DFT can calculate the vibrational frequencies of the molecule. The resulting theoretical IR spectrum shows characteristic peaks corresponding to different functional groups (e.g., C=O of the benzoyl group, C=N of the quinoline ring), which aids in structural elucidation.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This can predict the wavelengths of maximum absorption (λmax), providing insights into the molecule's electronic structure and color.

While DFT provides high accuracy, it can be computationally expensive, especially for large molecules or extensive conformational searches. Semi-empirical methods, which use parameters derived from experimental data to simplify the calculations, offer a faster, albeit less accurate, alternative. These methods are particularly useful for preliminary screening of a large number of conformers or related molecules to identify promising candidates for more rigorous DFT calculations. They can provide initial geometry optimizations and electronic property estimates in a fraction of the time required for DFT.

Density Functional Theory (DFT) Studies

Molecular Modeling and Simulation

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the creation of three-dimensional models of molecules and the simulation of their behavior over time.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations provide a virtual window into the dynamic nature of this compound, revealing how the molecule moves, flexes, and changes conformation over time. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system.

Currently, specific molecular dynamics simulation studies focused exclusively on this compound are not available in publicly accessible literature. Such a study would be valuable to understand the conformational flexibility of the hexyl chain and the rotational dynamics around the benzoyl-quinoline bond, which can influence the molecule's interactions with its environment.

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is crucial for understanding intermolecular interactions and is widely used in drug discovery.

As of the latest literature review, specific molecular docking studies featuring this compound as the ligand of interest have not been reported. Docking studies would be instrumental in identifying potential biological targets for this compound by predicting its binding affinity and mode to the active sites of various proteins. The results could be quantified by a docking score, which estimates the binding free energy.

Prediction of Chemical Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of chemical reactions involving this compound. Techniques such as Density Functional Theory (DFT) can be used to calculate the distribution of electron density within the molecule, identifying sites that are more susceptible to electrophilic or nucleophilic attack.

Detailed computational studies on the chemical reactivity and selectivity of this compound are not presently found in the scientific literature. Such investigations could, for example, predict the most likely products of oxidation, reduction, or other functional group transformations, guiding synthetic chemists in their experimental work.

Application of Machine Learning Algorithms in Synthetic Pathway Prediction and Reaction Optimization

Machine learning (ML) is an emerging tool in chemistry that can be applied to predict optimal synthetic pathways and reaction conditions. By training algorithms on vast datasets of known reactions, ML models can propose novel and efficient routes to synthesize a target molecule like this compound.

There are currently no published examples of machine learning algorithms being specifically applied to the synthetic pathway prediction or reaction optimization for this compound. The application of such tools could potentially reduce the time and resources required for its synthesis by predicting high-yielding reaction conditions, including catalysts, solvents, and temperatures.

Photophysical Properties and Optoelectronic Behavior

Fluorescence Spectroscopy and Luminescence Characteristics

Fluorescence spectroscopy serves as a powerful tool to probe the electronic excited states of molecules. For 3-(4-Hexylbenzoyl)quinoline, its fluorescence properties are expected to be dictated by the interplay between the quinoline (B57606) core and the attached 4-hexylbenzoyl group.

Emission Maxima (λem) and Stokes Shift Analysis

The emission maximum (λem) of a fluorophore is a critical parameter that defines the color of its emitted light. For quinoline derivatives, the emission wavelength is sensitive to the nature and position of substituents. The presence of a benzoyl group at the 3-position is expected to influence the energy of the excited state.

The Stokes shift, which is the difference between the absorption maximum (λabs) and the emission maximum (λem), provides insight into the structural and electronic relaxation of the molecule in the excited state. A larger Stokes shift is often indicative of a significant change in geometry or electronic distribution upon excitation. For this compound, a measurable Stokes shift is anticipated, reflecting the reorganization of the molecular structure following photoexcitation.

Table 1: Hypothetical Emission Maxima (λem) and Stokes Shift for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| No specific experimental data is currently available in the public domain for this compound. |

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a crucial parameter for applications in optoelectronic devices and as fluorescent probes. The quantum yield of quinoline derivatives can vary significantly depending on their substitution pattern and the surrounding environment. Factors such as the rigidity of the structure and the presence of quenching groups can dramatically affect Φf.

Table 2: Hypothetical Fluorescence Quantum Yield (Φf) of this compound

| Solvent | Excitation Wavelength (nm) | Quantum Yield (Φf) |

| No specific experimental data is currently available in the public domain for this compound. |

Structure-Photophysical Property Relationships

The specific arrangement of atoms and functional groups within this compound is predicted to have a profound impact on its photophysical behavior.

Influence of the Hexylbenzoyl Moiety on Electronic Transitions

The electronic transitions in this compound will primarily involve π-π* transitions within the aromatic quinoline and benzoyl systems. The benzoyl group, being an electron-withdrawing group, when attached to the quinoline ring, can lead to intramolecular charge transfer (ICT) character in the excited state. This ICT nature is often associated with a sensitivity of the emission spectrum to the polarity of the solvent (solvatochromism). The hexyl group, being an alkyl chain, is not expected to directly participate in the electronic transitions but can influence the solubility and aggregation behavior of the molecule, which in turn can affect its photophysical properties in different media.

Effects of Substituents on Solvatochromism and Emission Profiles

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many quinoline derivatives. For this compound, a positive solvatochromism is anticipated, where the emission peak would shift to longer wavelengths (a red shift) as the solvent polarity increases. This is due to the likely increase in the dipole moment of the molecule upon excitation, leading to a greater stabilization of the excited state in more polar solvents. The extent of this solvatochromic shift would provide valuable information about the change in the electronic distribution between the ground and excited states.

Rational Design Principles for Tunable Optical Responses

The optical and electronic properties of quinoline derivatives can be systematically tuned through rational molecular design, a principle centered on the strategic modification of the molecule's electronic structure. For many quinoline-based compounds, this involves creating a donor-π-acceptor (D-π-A) system, where different parts of the molecule are engineered to have distinct electronic characters. nyu.edu

In the case of this compound, the quinoline ring typically functions as the electron-accepting moiety due to the electron-withdrawing nature of the nitrogen heteroatom. scielo.br The 4-hexylbenzoyl group, attached at the 3-position, acts as the donor or modulating component. The carbonyl linker between the phenyl and quinoline rings influences the degree of electronic communication and conjugation between these two parts.

The tunability of the optical response—namely the absorption and emission wavelengths—is governed by several key factors:

Substituent Effects: The electronic nature of substituents on either the quinoline or the benzoyl ring can significantly alter the photophysical properties. Attaching electron-donating groups (e.g., methoxy, amino) to the benzoyl ring would increase the donor strength, typically leading to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. beilstein-archives.orgresearchgate.net Conversely, adding electron-withdrawing groups (e.g., nitro, cyano) would decrease the intramolecular charge transfer (ICT) character, potentially causing a blue-shift. rsc.org This principle allows for the fine-tuning of the emission color across the visible spectrum.

Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron is promoted to an excited state. In D-π-A systems, this often results in a significant transfer of electron density from the donor (hexylbenzoyl group) to the acceptor (quinoline ring). The energy of this ICT state, and thus the wavelength of the emitted light, is highly sensitive to the electronic makeup of the donor and acceptor units and the polarity of the surrounding environment. acs.org

The Role of the Alkyl Chain: The hexyl group primarily enhances the solubility of the compound in non-polar organic solvents. acs.org This is a crucial practical consideration for solution-based processing and device fabrication. While the alkyl chain itself is not electronically conjugated to the core, its length and branching can influence solid-state packing, which in turn can affect the photophysical properties in thin films or crystalline states due to intermolecular interactions. acs.org

The following table provides illustrative data from related quinoline derivatives to demonstrate how substituent changes can modulate photophysical properties.

| Compound Type | Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Reference |

| 2-Aryl-4-CF3-quinoline | Phenyl | 344 | 403 | 59 | 0.12 (in CHCl3) | beilstein-archives.org |

| 2-Aryl-4-CF3-quinoline | 4-Tolyl (electron-donating) | 347 | 410 | 63 | 0.25 (in CHCl3) | beilstein-archives.org |

| 2-Styryl-quinoline | H | 348 | 410 | 62 | - | researchgate.net |

| 2-Styryl-quinoline | 4-OMe (electron-donating) | 376 | 452 | 76 | - | researchgate.net |

| 2-Styryl-quinoline | 4-NO2 (electron-withdrawing) | 374 | 574 | 200 | - | researchgate.net |

This table presents data for various quinoline derivatives to illustrate established structure-property relationships. The specific values for this compound may vary.

Photochemical Stability and Degradation Mechanisms

Photochemical stability is a critical parameter for organic materials used in optoelectronic devices, as degradation under operational conditions can lead to a rapid decline in performance. Aromatic ketones and quinoline derivatives can be susceptible to photochemical reactions.

For this compound, several potential degradation pathways can be postulated based on its constituent functional groups:

Photoreduction: In the presence of a hydrogen donor, the excited triplet state of the aromatic ketone can be photoreduced. rsc.org This process typically involves the abstraction of a hydrogen atom by the carbonyl oxygen, resulting in a ketyl radical. This pathway can be significant in protic solvents or in polymer matrices containing abstractable hydrogen atoms.

Reactions Involving the Quinoline Ring: The quinoline ring itself is not inert to photochemical processes. The excited states of quinoline can be quenched by oxygen, potentially leading to the formation of reactive oxygen species (ROS) that can attack the molecule. scielo.br Furthermore, prolonged exposure to UV light can cause complex reactions involving the heterocyclic ring, sometimes leading to discoloration and the formation of insoluble materials.

| Potential Degradation Pathway | Reactive Moiety | Key Intermediates | Influencing Factors |

| Norrish Type I Cleavage | Benzoyl Ketone (C-C=O bond) | Acyl and quinolinyl radicals | Irradiation wavelength, solvent cage effect |

| Photoreduction | Carbonyl Group (C=O) | Ketyl radical | Presence of H-donors (e.g., alcohols, amines) |

| Photo-oxidation | Quinoline Ring / Benzoyl Ring | Radical cations, reactive oxygen species (ROS) | Presence of oxygen |

Structure Property Relationships and Chemical Reactivity Studies

Impact of the 3-Position Benzoyl and 4-Hexyl Substituents on Quinoline (B57606) Ring Reactivity

The quinoline ring system is characterized by a heterocyclic aromatic structure containing a nitrogen atom. This nitrogen atom generally makes the ring electron-deficient, particularly at the 2- and 4-positions, and susceptible to nucleophilic attack. Conversely, the benzene (B151609) ring portion is more prone to electrophilic substitution. The introduction of substituents can significantly alter this inherent reactivity.

The 3-position benzoyl group is a strong electron-withdrawing group due to the carbonyl moiety. This deactivating effect is exerted on the entire quinoline ring system through both inductive and resonance effects. The carbonyl group's electron-withdrawing nature reduces the electron density of the quinoline ring, making it less susceptible to electrophilic attack. acs.org However, this deactivation is not uniform across all positions. The deactivating influence is most pronounced at the positions ortho and para to the point of attachment, which in this case are the 2- and 4-positions of the quinoline ring. This further diminishes the reactivity of these positions towards electrophiles, which are already electron-deficient due to the ring nitrogen.

The 4-hexylbenzoyl moiety as a whole influences the reactivity. The hexyl group attached to the para-position of the benzoyl ring is an alkyl group, which is generally considered electron-donating through an inductive effect. This electron-donating nature can partially counteract the deactivating effect of the benzoyl group on the quinoline ring, albeit to a lesser extent. The primary role of the long hexyl chain is often to enhance lipophilicity, which can influence solubility and interactions with nonpolar environments. acs.org

Electronic and Steric Effects of Substituents on Reaction Pathways

The electronic and steric properties of the substituents in 3-(4-Hexylbenzoyl)quinoline play a crucial role in directing the pathways of chemical reactions.

Electronic Effects:

Electron-withdrawing Benzoyl Group: The powerful electron-withdrawing nature of the 3-benzoyl group significantly influences the regioselectivity of reactions. For electrophilic aromatic substitution on the quinoline nucleus, the presence of this deactivating group makes the reaction more difficult and generally directs incoming electrophiles to the benzenoid ring (positions 5, 6, 7, and 8), which is less deactivated than the pyridine (B92270) ring. Within the benzenoid part, substitution is most likely to occur at the 5- and 8-positions, which are furthest from the deactivating influence of both the nitrogen atom and the 3-benzoyl group.

Electron-donating Hexyl Group: The electron-donating hexyl group on the benzoyl ring has a minor electronic impact on the quinoline core itself but can influence reactions occurring on the benzoyl ring. It will activate the benzoyl ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to the hexyl group (positions 3' and 5' of the phenyl ring).

Steric Effects:

The 3-benzoyl group is sterically bulky. This steric hindrance can impede the approach of reagents to the positions adjacent to it, namely the 2- and 4-positions of the quinoline ring. This steric blocking, combined with the electronic deactivation, further reduces the likelihood of reactions occurring at these sites. For reactions where an incoming group could potentially attack the 3-position, the existing benzoyl group presents a significant physical barrier.

Quantitative Structure-Property Relationship (QSPR) Studies

Correlation of Structural Descriptors with Spectroscopic Properties

QSPR models can establish relationships between calculated structural descriptors and experimentally determined spectroscopic data. For quinoline derivatives, these descriptors often include electronic parameters (such as HOMO and LUMO energies, dipole moment), topological indices, and steric descriptors. arabjchem.orgresearchgate.net

Table 1: Predicted Spectroscopic Property Correlations for this compound Based on General QSPR Principles

| Spectroscopic Property | Relevant Structural Descriptors | Predicted Correlation for this compound |

| UV-Vis Absorption (λmax) | HOMO-LUMO energy gap, extent of π-conjugation | The extended conjugation provided by the benzoyl group is expected to lead to a bathochromic (red) shift in the absorption maximum compared to unsubstituted quinoline. researchgate.net The hexyl group is predicted to have a minor effect on λmax. |

| Fluorescence Emission | Molecular planarity, nature of substituents (electron-donating/withdrawing) | The benzoyl group, being electron-withdrawing, can influence the intramolecular charge transfer (ICT) character of the excited state, potentially leading to fluorescence. rsc.org The non-planar nature due to the twist between the quinoline and benzoyl rings might affect the quantum yield. |

| ¹H and ¹³C NMR Chemical Shifts | Local electron density around nuclei | The electron-withdrawing benzoyl group will cause a downfield shift for protons and carbons in the quinoline ring, particularly at positions 2 and 4. The hexyl group will cause an upfield shift for the protons and carbons on the benzoyl ring. |

This table is generated based on established QSPR principles for quinoline derivatives and represents predicted trends.

Predictive Models for Novel Quinoline Derivatives

QSPR models developed from a diverse set of quinoline derivatives can be used to predict the properties of new, unsynthesized compounds. nih.gov These models are typically built using multivariate statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

For a novel derivative like this compound, a predictive model could estimate properties such as:

Lipophilicity (logP): The presence of the long hexyl chain would be a major contributor to a higher predicted logP value, indicating increased lipid solubility.

Boiling Point and Melting Point: These properties would be predicted based on molecular weight, intermolecular forces (dipole-dipole interactions from the carbonyl group), and molecular symmetry.

Reactivity Indices: Parameters like HOMO and LUMO energies can be calculated to predict susceptibility towards oxidation or reduction. arabjchem.org

Investigation of Specific Chemical Reactions

The unique substitution pattern of this compound makes it an interesting substrate for various chemical transformations.

Electrophilic Cyclization Reactions and Mechanisms

Electrophilic cyclization is a powerful strategy for the synthesis of quinoline derivatives. nih.govresearchgate.net While this compound is a product rather than a starting material for many common cyclizations, its core structure can be formed through such pathways. For instance, a plausible synthetic route could involve a Friedel-Crafts acylation of a 3-substituted quinoline or a cyclization of a precursor already containing the necessary fragments.

A hypothetical electrophilic cyclization leading to a similar quinoline ketone structure could involve the intramolecular reaction of an N-aryl enaminone. The mechanism generally proceeds through the following steps:

Formation of an electrophilic species: This is often achieved by the activation of a carbonyl group or an alkyne with a Lewis acid or a protic acid.

Intramolecular electrophilic attack: The electron-rich part of the molecule, typically an activated aromatic ring, attacks the electrophilic center.

Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the quinoline ring system.

In the context of precursors to 3-aroylquinolines, intramolecular cyclization of N-(2-alkynyl)anilines promoted by an electrophile is a well-established method for forming the quinoline core. nih.gov

Functionalization and Derivatization at Various Positions of this compound

The chemical scaffold of this compound presents multiple sites amenable to functionalization and derivatization, offering a versatile platform for the synthesis of a diverse range of derivatives. These modifications can be strategically introduced at various positions on both the quinoline core and the pendant 4-hexylbenzoyl group. The reactivity of each position is governed by the electronic and steric properties of the parent molecule, allowing for selective transformations under specific reaction conditions.

The principal sites for functionalization on the this compound molecule include the quinoline ring system (at positions 2, 4, 5, 6, 7, and 8), the carbonyl group of the benzoyl moiety, the phenyl ring of the benzoyl group, and the terminal hexyl chain.

Functionalization of the Quinoline Ring

The quinoline ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the electron-withdrawing 3-(4-hexylbenzoyl) group further deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic substitution.

Electrophilic Substitution:

Electrophilic aromatic substitution on the quinoline ring generally occurs on the carbocyclic (benzene) ring, as it is more electron-rich compared to the heterocyclic (pyridine) ring. quimicaorganica.org The preferred positions for electrophilic attack are C5 and C8, which is a common reactivity pattern for quinolines. quimicaorganica.org This is due to the greater stability of the resulting cationic intermediates. quimicaorganica.org

Nitration and Halogenation: Reactions such as nitration (using a mixture of nitric acid and sulfuric acid) or halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst) are expected to yield a mixture of 5- and 8-substituted derivatives. The bulky 3-(4-hexylbenzoyl) substituent may influence the regioselectivity, potentially favoring the less sterically hindered C8 position.

Nucleophilic Aromatic Substitution:

The pyridine ring of the quinoline nucleus is susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.com This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom.

Chichibabin Reaction: Direct amination at the C2 position can be achieved through the Chichibabin reaction, which involves treating the quinoline with sodium amide in liquid ammonia.

Substitution of Halogenated Derivatives: A more versatile approach involves the initial conversion of the quinoline to a halo-derivative (e.g., 2-chloro- or 4-chloroquinoline), which can then undergo nucleophilic displacement with a variety of nucleophiles such as amines, alkoxides, and thiols.

C-H Activation/Functionalization:

Modern synthetic methods involving transition-metal-catalyzed C-H activation provide powerful tools for the direct functionalization of the quinoline ring with high regioselectivity. nih.govnih.govrsc.orgnih.gov These methods offer advantages in terms of atom economy and the ability to introduce a wide range of functional groups.

Palladium- and Rhodium-Catalyzed Reactions: Catalytic systems based on palladium and rhodium can direct the arylation, alkylation, or alkenylation of specific C-H bonds. nih.govosti.gov For instance, the use of directing groups can facilitate functionalization at otherwise unreactive positions. While the benzoyl group itself is not a classical directing group for C-H activation on the quinoline ring, its electronic influence and steric bulk would play a significant role in the outcome of such reactions. Research on related quinoline systems suggests that C-H functionalization can be achieved at various positions, including the challenging distal positions. nih.gov

| Reaction Type | Position(s) | Reagents and Conditions | Expected Product(s) | Reference |

| Electrophilic Nitration | C5 and C8 | HNO₃, H₂SO₄ | 5-Nitro-3-(4-hexylbenzoyl)quinoline and 8-Nitro-3-(4-hexylbenzoyl)quinoline | quimicaorganica.org |

| Nucleophilic Amination (Chichibabin) | C2 | NaNH₂, liquid NH₃ | 2-Amino-3-(4-hexylbenzoyl)quinoline | quora.com |

| C-H Arylation (Directed) | C8 | Pd(OAc)₂, Ligand, Aryl halide | 8-Aryl-3-(4-hexylbenzoyl)quinoline | nih.govnih.gov |

Functionalization of the Benzoyl Moiety

The 4-hexylbenzoyl group offers additional sites for derivatization, including the carbonyl group, the phenyl ring, and the hexyl chain.

Reactions at the Carbonyl Group:

The ketone functionality of the benzoyl group can undergo a variety of classical carbonyl reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding [3-(4-hexylphenyl)(quinolin-3-yl)methanol].

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the carbonyl group allows for the introduction of new alkyl or aryl substituents, leading to tertiary alcohols.

Wittig Reaction: The carbonyl can be converted to an alkene via the Wittig reaction, reacting with a phosphorus ylide to form a 3-(1-(4-hexylphenyl)alkenyl)quinoline derivative.

Electrophilic Substitution on the Benzoyl Phenyl Ring: